3-Amino-4-(diethylamino)benzenesulfonamide

Descripción general

Descripción

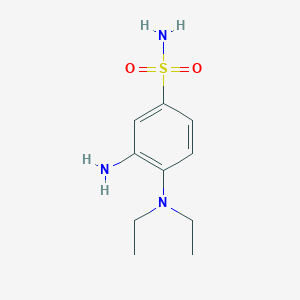

3-Amino-4-(diethylamino)benzenesulfonamide is a chemical compound with the molecular formula C10H17N3O2S and a molecular weight of 243.33 g/mol It is a derivative of benzenesulfonamide, characterized by the presence of an amino group at the third position and a diethylamino group at the fourth position on the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(diethylamino)benzenesulfonamide typically involves the following steps:

Nitration: The starting material, 4-(diethylamino)benzenesulfonamide, is nitrated to introduce a nitro group at the third position.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

Purification: The final product is purified through recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 3-Amino-4-(diethylamino)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or nitric acid.

Reduction: The nitro group can be reduced back to an amino group using reducing agents like iron powder and hydrochloric acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, nitric acid.

Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.

Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products Formed:

Oxidation: 3-Nitro-4-(diethylamino)benzenesulfonamide.

Reduction: this compound.

Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

Research has demonstrated that derivatives of benzenesulfonamides, including 3-amino-4-(diethylamino)benzenesulfonamide, exhibit significant anticancer properties. A study investigated a series of new aryl thiazolone-benzenesulfonamides and found that compounds similar to this compound showed notable inhibitory effects against triple-negative breast cancer cell lines (MDA-MB-231 and MCF-7) with IC50 values ranging from 1.52 to 6.31 μM. These compounds displayed selectivity ratios between 5.5 to 17.5 times against cancerous cells compared to normal breast cells .

2. Carbonic Anhydrase Inhibition

The compound has also been evaluated for its inhibitory effects on carbonic anhydrases (CAs), particularly CA IX, which is overexpressed in various tumors. Certain derivatives exhibited IC50 values as low as 10.93 nM, indicating strong enzyme inhibition and potential for targeted cancer therapy . The ability of these compounds to induce apoptosis in cancer cells further supports their therapeutic potential.

Antibacterial Properties

1. Antibacterial and Anti-biofilm Activity

In addition to its anticancer properties, this compound has shown promise as an antibacterial agent. Studies have reported significant inhibition of bacterial growth at concentrations around 50 μg/mL against Staphylococcus aureus and Klebsiella pneumoniae, with inhibition rates exceeding 80% . The compounds also demonstrated anti-biofilm activities, which are crucial for combating persistent bacterial infections.

Analytical Chemistry Applications

1. High-Performance Liquid Chromatography (HPLC)

The compound can be effectively analyzed using reverse-phase HPLC methods. A specific method involving a mobile phase of acetonitrile and water has been developed for the separation of this compound and its derivatives . This technique is scalable and suitable for pharmacokinetic studies, allowing researchers to isolate impurities and evaluate the compound's stability in biological systems.

Mecanismo De Acción

The mechanism of action of 3-Amino-4-(diethylamino)benzenesulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. The sulfonamide group binds to the active site of the enzyme, inhibiting its activity. This inhibition can lead to various biological effects, such as reduced intraocular pressure in glaucoma or inhibition of tumor growth in cancer . The compound may also interact with other proteins and enzymes, modulating their activity and leading to diverse biological outcomes .

Comparación Con Compuestos Similares

- 4-Amino-N,N-diethylbenzenesulfonamide

- 3-Nitro-4-(diethylamino)benzenesulfonamide

- 4-(Diethylamino)benzenesulfonamide

Comparison: 3-Amino-4-(diethylamino)benzenesulfonamide is unique due to the presence of both an amino group and a diethylamino group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple molecular targets. In contrast, similar compounds may lack one of these functional groups, limiting their reactivity and applications .

Actividad Biológica

3-Amino-4-(diethylamino)benzenesulfonamide, also known by its chemical identifier CAS No. 41893-78-1, is a compound that has garnered attention in various biological and medicinal research areas. This article provides a comprehensive overview of its biological activities, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H18N2O2S

- Molecular Weight : 250.35 g/mol

- IUPAC Name : this compound

The compound features a sulfonamide group, which is known for its diverse biological activities, particularly in the context of enzyme inhibition and antimicrobial properties.

This compound acts primarily through the inhibition of carbonic anhydrases (CAs), which are enzymes that catalyze the reversible hydration of carbon dioxide. This interaction can influence various physiological processes, including:

- Regulation of acid-base balance

- Modulation of ion transport

- Influence on blood pressure through effects on vascular smooth muscle

Research indicates that sulfonamides can act as competitive inhibitors of CAs, with varying affinities depending on their structural modifications .

Anticancer Activity

Recent studies have explored the potential anticancer properties of this compound. A notable study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 Value (μM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast) | 1.5 | Inhibition of proliferation |

| A549 (Lung) | 2.0 | Induction of apoptosis |

| HeLa (Cervical) | 1.8 | Cell cycle arrest |

These findings suggest that the compound may serve as a lead in the development of new anticancer therapies .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results indicate promising potential for therapeutic applications in treating bacterial infections .

Study on Perfusion Pressure

A significant case study investigated the effects of various benzenesulfonamide derivatives, including this compound, on perfusion pressure and coronary resistance using an isolated rat heart model. The results indicated that the compound could effectively reduce coronary resistance compared to controls, suggesting a potential role in cardiovascular therapies .

Theoretical Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound to carbonic anhydrase enzymes. These theoretical models suggest that structural modifications can enhance binding affinity and selectivity towards specific CA isoforms, which could lead to improved therapeutic profiles .

Pharmacokinetics

Pharmacokinetic parameters are critical for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary studies indicate favorable absorption characteristics with moderate bioavailability. Further investigations are necessary to elucidate detailed pharmacokinetic profiles using advanced modeling techniques .

Propiedades

IUPAC Name |

3-amino-4-(diethylamino)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2S/c1-3-13(4-2)10-6-5-8(7-9(10)11)16(12,14)15/h5-7H,3-4,11H2,1-2H3,(H2,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDVXYIQBYRMGDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395358 | |

| Record name | 3-amino-4-(diethylamino)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41893-78-1 | |

| Record name | 3-amino-4-(diethylamino)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.